molecular formula C11H13NO3 B12838303 Benzyl oxazolidine-3-carboxylate

Benzyl oxazolidine-3-carboxylate

Cat. No.: B12838303
M. Wt: 207.23 g/mol
InChI Key: HPMJIQUVFVIADF-UHFFFAOYSA-N
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Description

Benzyl oxazolidine-3-carboxylate is a heterocyclic compound featuring a five-membered ring structure with one nitrogen and one oxygen atom. This compound is part of the oxazolidine family, which is known for its significant biological and chemical properties. This compound is used in various fields, including pharmaceuticals, industrial applications, and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl oxazolidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of benzylamine with glyoxylic acid, followed by cyclization to form the oxazolidine ring. Another method includes the use of amino alcohols and carboxylic acids as starting materials, which undergo cyclization to form the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-yielding and scalable processes. For example, the reaction of benzylamine with glyoxylic acid can be optimized for large-scale production by controlling reaction conditions such as temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Benzyl oxazolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazolidinones, reduced oxazolidines, and substituted benzyl oxazolidine derivatives .

Scientific Research Applications

Benzyl oxazolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of benzyl oxazolidine-3-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Benzyl oxazolidine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties that make it suitable for various applications.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

benzyl 1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C11H13NO3/c13-11(12-6-7-14-9-12)15-8-10-4-2-1-3-5-10/h1-5H,6-9H2

InChI Key

HPMJIQUVFVIADF-UHFFFAOYSA-N

Canonical SMILES

C1COCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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